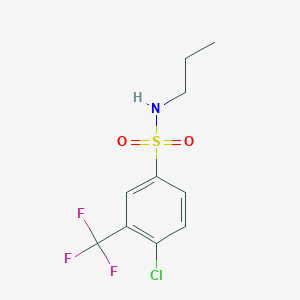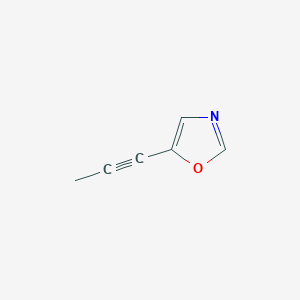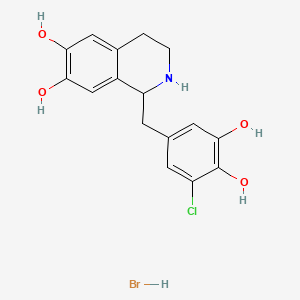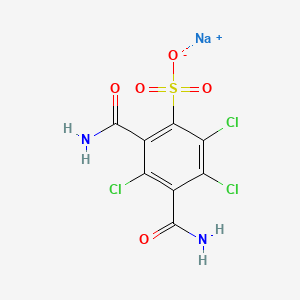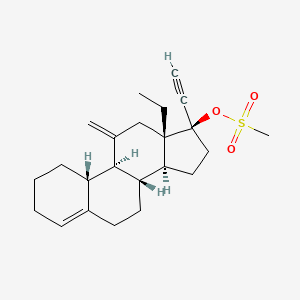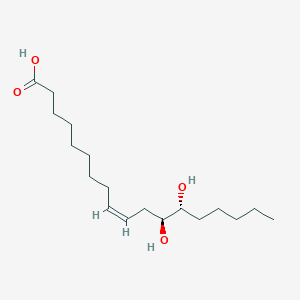
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid is a naturally occurring fatty acid derivative It is known for its unique structure, which includes two hydroxyl groups and a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid typically involves the epoxidation of linoleic acid followed by hydrolysis. The epoxidation can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The resulting epoxide is then hydrolyzed to yield the dihydroxy compound.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high specificity and yield. Enzymatic epoxidation followed by hydrolysis is a common method, utilizing enzymes such as lipoxygenases and epoxide hydrolases.
化学反応の分析
Types of Reactions
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Acid chlorides and alcohols are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and ethers.
科学的研究の応用
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用機序
The mechanism of action of (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The hydroxyl groups and double bond play crucial roles in its biological activity, influencing its binding to receptors and enzymes.
類似化合物との比較
Similar Compounds
Vernolic Acid: (9Z)-(12S,13R)-12,13-Epoxyoctadecenoic acid, known for its epoxide group.
Linoleic Acid: A precursor to (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid, containing two double bonds.
Ricinoleic Acid: Contains a hydroxyl group and a double bond but differs in the position of these functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C18H34O4 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
(Z,12S,13R)-12,13-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1 |
InChIキー |
CQSLTKIXAJTQGA-GJGKEFFFSA-N |
異性体SMILES |
CCCCC[C@H]([C@H](C/C=C\CCCCCCCC(=O)O)O)O |
正規SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


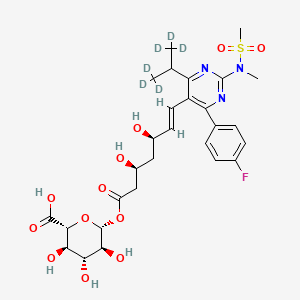
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)


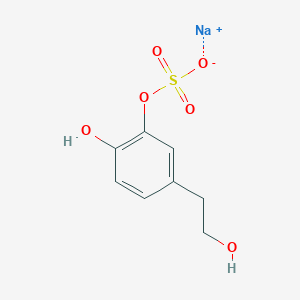


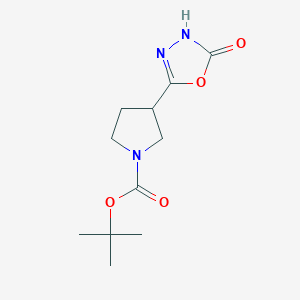
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
